molecular formula C7H9ClO3 B14331648 Methyl 5-chloro-6-hydroxyhexa-2,4-dienoate CAS No. 106775-56-8

Methyl 5-chloro-6-hydroxyhexa-2,4-dienoate

Cat. No.: B14331648
CAS No.: 106775-56-8
M. Wt: 176.60 g/mol
InChI Key: GYUDURYDMNKLTK-UHFFFAOYSA-N
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Description

Methyl 5-chloro-6-hydroxyhexa-2,4-dienoate is an organic compound with the molecular formula C7H9ClO3 It is characterized by the presence of a chlorine atom, a hydroxyl group, and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-chloro-6-hydroxyhexa-2,4-dienoate can be achieved through several methods. One common approach involves the esterification of 5-chloro-6-hydroxyhexa-2,4-dienoic acid with methanol in the presence of a strong acid catalyst . The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-6-hydroxyhexa-2,4-dienoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The conjugated diene system can be reduced to form a saturated compound.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-chloro-6-oxohexa-2,4-dienoate.

    Reduction: Formation of methyl 5-chloro-6-hydroxyhexanoate.

    Substitution: Formation of methyl 5-azido-6-hydroxyhexa-2,4-dienoate or methyl 5-methoxy-6-hydroxyhexa-2,4-dienoate.

Scientific Research Applications

Methyl 5-chloro-6-hydroxyhexa-2,4-dienoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-chloro-6-hydroxyhexa-2,4-dienoate involves its interaction with specific molecular targets and pathways. The hydroxyl group and conjugated diene system play crucial roles in its reactivity and interactions. The compound can form hydrogen bonds and participate in electron transfer processes, influencing its biological and chemical activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-chloro-6-hydroxyhexanoate: Similar structure but lacks the conjugated diene system.

    Methyl 5-azido-6-hydroxyhexa-2,4-dienoate: Contains an azido group instead of a chlorine atom.

    Methyl 5-methoxy-6-hydroxyhexa-2,4-dienoate: Contains a methoxy group instead of a chlorine atom.

Uniqueness

Methyl 5-chloro-6-hydroxyhexa-2,4-dienoate is unique due to its combination of a chlorine atom, hydroxyl group, and conjugated diene system. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

106775-56-8

Molecular Formula

C7H9ClO3

Molecular Weight

176.60 g/mol

IUPAC Name

methyl 5-chloro-6-hydroxyhexa-2,4-dienoate

InChI

InChI=1S/C7H9ClO3/c1-11-7(10)4-2-3-6(8)5-9/h2-4,9H,5H2,1H3

InChI Key

GYUDURYDMNKLTK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC=C(CO)Cl

Origin of Product

United States

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